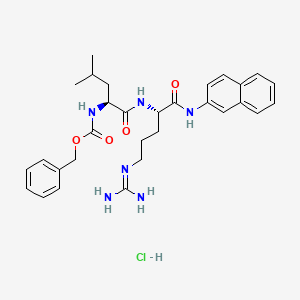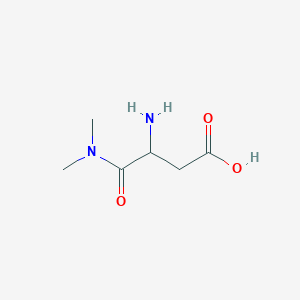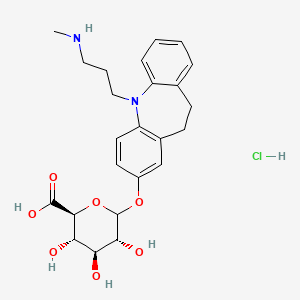
2-Hydroxy Desipramine beta-D-Glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy Desipramine beta-D-Glucuronide is a metabolite of desipramine, a tricyclic antidepressant. This compound is formed through the glucuronidation of 2-hydroxy desipramine, which is a hydroxylated derivative of desipramine. The glucuronidation process enhances the solubility of the compound, facilitating its excretion from the body .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy Desipramine beta-D-Glucuronide involves the hydroxylation of desipramine followed by glucuronidation. The hydroxylation is typically carried out using cytochrome P450 enzymes, particularly CYP2D6, which introduces a hydroxyl group at the 2-position of desipramine. The resulting 2-hydroxy desipramine is then conjugated with glucuronic acid in the presence of UDP-glucuronosyltransferase enzymes to form the glucuronide .
Industrial Production Methods: Industrial production of this compound follows similar biochemical pathways but on a larger scale. The process involves the use of bioreactors for enzyme-catalyzed reactions, ensuring high yield and purity of the final product. The reaction conditions are optimized for temperature, pH, and enzyme concentration to maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Hydroxy Desipramine beta-D-Glucuronide primarily undergoes metabolic reactions rather than chemical transformations. The key reactions include:
Oxidation: The hydroxyl group can be further oxidized under specific conditions.
Conjugation: The glucuronide moiety can be cleaved by beta-glucuronidase enzymes, releasing the parent compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and various peroxidases.
Conjugation: UDP-glucuronic acid and UDP-glucuronosyltransferase enzymes are essential for glucuronidation.
Major Products:
Oxidation: Further oxidized derivatives of 2-hydroxy desipramine.
Conjugation: Free 2-hydroxy desipramine upon cleavage of the glucuronide.
Applications De Recherche Scientifique
2-Hydroxy Desipramine beta-D-Glucuronide has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of metabolites.
Biology: Studied for its role in the metabolism of desipramine and its impact on pharmacokinetics.
Medicine: Investigated for its potential therapeutic effects and its role in drug metabolism and excretion.
Industry: Utilized in the development of assays for drug testing and monitoring
Mécanisme D'action
The mechanism of action of 2-Hydroxy Desipramine beta-D-Glucuronide involves its formation and excretion as a metabolite of desipramine. Desipramine itself is a potent inhibitor of norepinephrine reuptake, and its hydroxylated and glucuronidated forms retain some of this activity. The compound interacts with norepinephrine transporters, reducing the reuptake of norepinephrine and thereby increasing its availability in the synaptic cleft .
Comparaison Avec Des Composés Similaires
Desipramine: The parent compound, a tricyclic antidepressant.
2-Hydroxy Desipramine: The hydroxylated derivative of desipramine.
Other Glucuronides: Similar glucuronidated metabolites of tricyclic antidepressants, such as imipramine glucuronide and amitriptyline glucuronide
Uniqueness: 2-Hydroxy Desipramine beta-D-Glucuronide is unique due to its specific metabolic pathway involving both hydroxylation and glucuronidation. This dual modification enhances its solubility and facilitates its excretion, distinguishing it from other metabolites that may undergo only one type of modification .
Propriétés
Formule moléculaire |
C24H31ClN2O7 |
|---|---|
Poids moléculaire |
495.0 g/mol |
Nom IUPAC |
(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[[11-[3-(methylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-yl]oxy]oxane-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C24H30N2O7.ClH/c1-25-11-4-12-26-17-6-3-2-5-14(17)7-8-15-13-16(9-10-18(15)26)32-24-21(29)19(27)20(28)22(33-24)23(30)31;/h2-3,5-6,9-10,13,19-22,24-25,27-29H,4,7-8,11-12H2,1H3,(H,30,31);1H/t19-,20-,21+,22-,24?;/m0./s1 |
Clé InChI |
MALKYTYKPCWFIV-CTQPIDSESA-N |
SMILES isomérique |
CNCCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)OC4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O.Cl |
SMILES canonique |
CNCCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)OC4C(C(C(C(O4)C(=O)O)O)O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


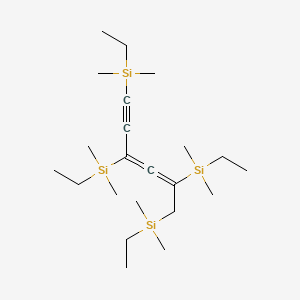
![(7R,8R)-5,7-dihydroxy-8-(4-hydroxyphenyl)-2,2-dimethyl-10-(3-methylbut-2-enyl)-3,4,7,8-tetrahydropyrano[3,2-g]chromen-6-one](/img/structure/B13810561.png)
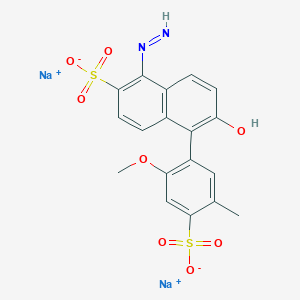

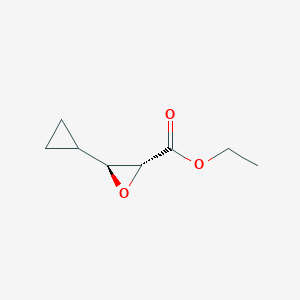
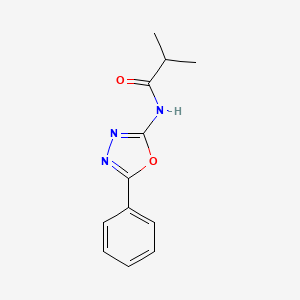
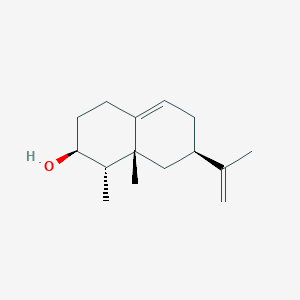
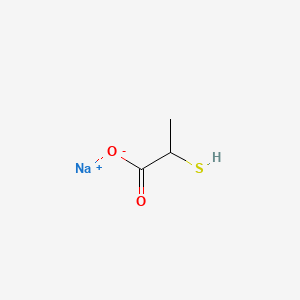
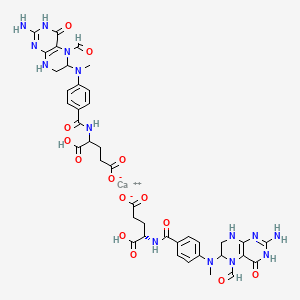
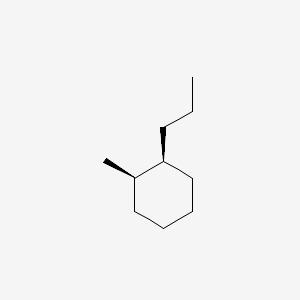
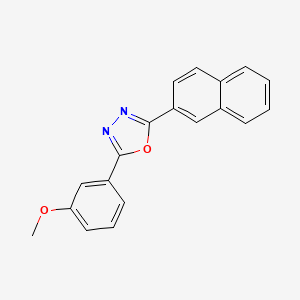
![1-[5-Acetyl-2-hydroxy-3-(1-hydroxy-3-methylbut-2-enyl)phenyl]-3-methylbutan-1-one](/img/structure/B13810628.png)
